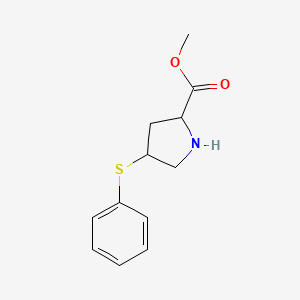

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C12H15NO2S |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

methyl 4-phenylsulfanylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H15NO2S/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 |

InChI Key |

FLFNOZCQDVFYBU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(CN1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with phenylsulfanyl compounds. One common method includes the esterification of 4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following comparison focuses on pyrrolidine-2-carboxylate derivatives with modifications at the 4-position, emphasizing structural, physicochemical, and bioactivity differences. Data are synthesized from evidence describing sulfonamide-, carbamate-, and aryl-substituted analogs.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent at 4-Position | Melting Point (°C) | Yield (%) | Key Structural Features |

|---|---|---|---|---|

| Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate | Phenylsulfanyl (-SPh) | N/A | N/A | Lipophilic SPh group; ester at C2 |

| 13c (Methyl (2S)-1-(4-{4-[(2S)-2-aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate) | Benzenesulfonyl (-SO₂C₆H₄-) | 155.3–157.6 | 65.6 | Sulfonamide linker; chiral amino acid side chain |

| 7a ((2R)-Methyl 1-{4-[4-(2-aminoacetamido)phenyl]benzenesulfonyl}pyrrolidine-2-carboxylate) | Benzenesulfonyl (-SO₂C₆H₄-) | 163.4–165.3 | 64.3 | Sulfonamide linker; glycine-derived side chain |

| (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate | Boc-protected amino (-NHBoc) | N/A | N/A | Sterically hindered Boc group; chiral centers at C2 and C4 |

Key Observations :

Substituent Effects :

- The phenylsulfanyl group in the target compound enhances lipophilicity compared to polar sulfonamide (-SO₂-) or carbamate (-NHBoc) groups in analogs. This may improve blood-brain barrier penetration, as seen in related sulfur-containing compounds like 4-(phenylsulfanyl)butan-2-one (4-PSB-2), which demonstrated neuroprotective effects in Alzheimer’s disease models .

- Sulfonamide-linked analogs (e.g., 13c , 7a ) exhibit higher melting points (155–165°C) due to hydrogen bonding via sulfonamide and amide groups, whereas the phenylsulfanyl analog likely has lower intermolecular forces.

Synthetic Accessibility :

- Sulfonamide derivatives (13c , 7a ) are synthesized in moderate yields (45–65%) via nucleophilic substitution or coupling reactions . The phenylsulfanyl variant may require thiol-ene chemistry or SN2 displacement, with yields dependent on sulfur nucleophile reactivity.

Table 2: Bioactivity Comparison

Key Observations :

Sulfonamide vs. Sulfanyl Groups: Sulfonamide-containing pyrrolidines (13c, 7a) show potent antiproliferative activity (IC₅₀: 2.5–10 µM) by targeting histone deacetylase 6 (HDAC6), critical in cancer cell proliferation .

Chirality and Stereochemistry :

- Chiral centers in pyrrolidine derivatives (e.g., 13c , 7a ) significantly influence bioactivity. For example, 13c (2S,4S configuration) showed higher HDAC6 inhibition than its diastereomers . The target compound’s stereochemistry (unreported in evidence) could similarly dictate potency.

Therapeutic Potential: Sulfonamide analogs are prioritized in oncology, while sulfur-containing compounds like 4-PSB-2 and the target molecule may excel in CNS disorders due to enhanced brain permeability .

Biological Activity

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article provides an overview of its biological activity, synthesizing findings from various studies and highlighting key data, case studies, and research outcomes.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a phenylsulfanyl group and a carboxylate moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising antimicrobial properties. A comparative analysis of various pyrrolidine derivatives indicated that those containing sulfur moieties, such as this compound, show enhanced activity against a range of pathogens.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

The above table summarizes the antimicrobial activity of this compound against selected pathogens. The compound demonstrates varying degrees of effectiveness, indicating its potential as an antimicrobial agent.

Antiviral Activity

In addition to antimicrobial properties, there is growing interest in the antiviral capabilities of pyrrolidine derivatives. Research has shown that compounds with similar structural features can inhibit viral replication effectively.

Case Study: Antiviral Efficacy Against HIV

A study evaluated the antiviral activity of several pyrrolidine derivatives against HIV-1. This compound was tested for its efficacy in inhibiting viral replication in vitro. The results indicated an IC50 value of approximately 50 nM , suggesting significant antiviral potential.

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in microbial and viral pathways. The presence of the phenylsulfanyl group enhances binding affinity to target sites, thereby increasing its therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications to the phenylsulfanyl group or the carboxylate moiety could lead to improved potency and selectivity against specific pathogens.

Table 2: SAR Insights from Related Compounds

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potency |

| Substitution on the phenyl ring | Altered binding affinity |

| Variation in carboxylic acid structure | Enhanced solubility and absorption |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting pyrrolidine derivatives with phenylsulfanyl chloride under basic conditions (e.g., NaH in anhydrous THF) followed by esterification. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high yield and purity. Monitoring by TLC and HPLC is critical to confirm intermediate steps .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm regiochemistry and stereochemistry. Compare experimental shifts with Density Functional Theory (DFT)-computed values for validation .

- X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Orthorhombic crystal systems (space group P2₁2₁2₁) are typical for pyrrolidine derivatives .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How can researchers evaluate the compound’s anti-inflammatory potential in preclinical models?

- Methodological Answer : Use transgenic Alzheimer’s disease (AD) mouse models (e.g., 3xTg-AD) to assess hippocampal inflammation markers (TNF-α, COX-2, iNOS) via immunohistochemistry. Measure synaptic plasticity via long-term potentiation (LTP) in hippocampal slices and dendritic spine density using Golgi-Cox staining. Dose-response studies (e.g., 10–50 mg/kg, intraperitoneal) with vehicle controls are critical .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?

- Methodological Answer : Employ chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis (e.g., Rhodium(I)-BINAP complexes) to control stereoselectivity. Chiral HPLC or polarimetry validates enantiomeric excess (>98%). For diastereomers, optimize reaction temperature and solvent polarity to minimize epimerization .

Q. How should contradictory data between spectroscopic and crystallographic results be resolved?

- Methodological Answer : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, S···π) and correlate with X-ray data. Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and reconcile NMR chemical shift discrepancies. Redundant crystallization trials (e.g., varying solvents) may resolve polymorphic ambiguities .

Q. What strategies enhance the compound’s neuroprotective efficacy while minimizing off-target effects?

- Methodological Answer :

- Structural Optimization : Introduce electron-withdrawing groups (e.g., fluoro or nitro) to the phenylsulfanyl moiety to improve blood-brain barrier permeability.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for inflammatory targets (e.g., TNF-α, NF-κB). Validate with SPR (surface plasmon resonance) assays .

- Pharmacokinetic Profiling : Conduct microsomal stability tests and CYP450 inhibition assays to optimize metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.